2-Methoxy-5-nitropyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-6-2-5(9)4(3-7-6)8(10)11/h2-3H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLPOWGOVFJSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways to 2 Methoxy 5 Nitropyridin 4 Ol and Its Precursors
Strategies for Pyridine (B92270) Ring Construction and Functionalization
The synthesis of highly substituted pyridines such as 2-Methoxy-5-nitropyridin-4-ol can be approached through various strategies that either build the pyridine ring from acyclic precursors or modify a pre-existing pyridine core.
Multi-Component Reactions and Ring Transformation Approaches to Nitropyridines
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and they have been successfully applied to the synthesis of nitropyridine derivatives. figshare.commdpi.com These reactions typically involve the condensation of three or more starting materials to construct the heterocyclic ring. For instance, the Hantzsch dihydropyridine synthesis and its variations can be adapted to produce substituted pyridines, which can then undergo further functionalization. While a direct multi-component synthesis for this compound is not prominently described, the general principles of MCRs provide a framework for its potential one-pot synthesis from simpler, readily available starting materials.
Ring transformation reactions represent another powerful tool for the synthesis of functionalized pyridines. These methods often involve the reaction of a pre-existing heterocyclic ring with a suitable reagent, leading to a rearrangement and the formation of a new pyridine ring. For example, dinitropyridone can serve as a synthetic equivalent of unstable nitromalonaldehyde in three-component ring transformations with a ketone and an ammonia source to yield various nitropyridines. nih.gov
| Reaction Type | Key Features | Potential Applicability |
| Multi-Component Reactions | One-pot synthesis, high atom economy, convergence. | Direct synthesis of a highly substituted nitropyridine core. |
| Ring Transformation Reactions | "Scrap and build" approach, access to otherwise inaccessible substitution patterns. | Transformation of other heterocyclic systems into the desired pyridinol structure. |
Nitration Reactions of Pyridine Derivatives
The introduction of a nitro group onto a pyridine ring is a crucial step in the synthesis of this compound. The nitration of pyridine and its derivatives is a well-established process, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is highly dependent on the directing effects of the substituents already present on the ring.
For instance, the nitration of 2-aminopyridine selectively yields 2-amino-5-nitropyridine. dissertationtopic.net Similarly, the nitration of 2-hydroxypyridine (B17775) can also lead to the introduction of a nitro group at the 5-position. The nitration of pyridine N-oxides is another important strategy, as the N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. This approach could be strategically employed before the introduction of other substituents.
Synthesis of this compound Precursors
The synthesis of the target compound often proceeds through the preparation of key intermediates that already possess some of the required functional groups.
Preparation of Halogenated Nitropyridines as Intermediates (e.g., 2-Chloro-5-nitropyridine)
Halogenated nitropyridines, particularly 2-chloro-5-nitropyridine (B43025), are versatile intermediates in the synthesis of substituted pyridines. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, including the methoxy (B1213986) group required for the target molecule.
The synthesis of 2-chloro-5-nitropyridine can be achieved through a multi-step sequence starting from 2-aminopyridine. This involves the nitration of 2-aminopyridine to give 2-amino-5-nitropyridine, followed by hydrolysis to 2-hydroxy-5-nitropyridine. Finally, chlorination of 2-hydroxy-5-nitropyridine using reagents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ yields the desired 2-chloro-5-nitropyridine. dissertationtopic.netgoogle.com A one-pot synthesis method for 2-hydroxy-5-nitropyridine from 2-aminopyridine has also been reported, which streamlines the process. google.com Another approach involves the condensation of a 2-halogenated acrylate with nitromethane and triethyl orthoformate, followed by cyclization to 2-hydroxy-5-nitropyridine and subsequent chlorination. google.com
| Starting Material | Reagents | Product | Yield (%) |
| 2-Hydroxy-5-nitropyridine | PCl₅, POCl₃ | 2-Chloro-5-nitropyridine | 76.9 |
| 2-Hydroxy-5-nitropyridine | POCl₃ | 2-Chloro-5-nitropyridine | ~82 |
Hydroxylation and Amination Routes to Substituted Pyridinols and Aminopyridines
The introduction of a hydroxyl or an amino group at specific positions on the pyridine ring is a key step in building the precursors for this compound.
As mentioned earlier, 2-hydroxy-5-nitropyridine can be synthesized from 2-amino-5-nitropyridine via a diazotization reaction followed by hydrolysis. A one-pot method starting from 2-aminopyridine involves nitration followed by diazotization and hydrolysis to afford 2-hydroxy-5-nitropyridine with a yield of 58.1%. google.com
The synthesis of 2-amino-5-nitropyridine is typically achieved by the nitration of 2-aminopyridine using a mixture of nitric acid and sulfuric acid.
| Precursor | Reagents | Product | Yield (%) |
| 2-Aminopyridine | HNO₃, H₂SO₄ | 2-Amino-5-nitropyridine | Not specified |
| 2-Amino-5-nitropyridine | 1. NaNO₂, HCl; 2. H₂O | 2-Hydroxy-5-nitropyridine | Not specified |
| 2-Aminopyridine | 1. HNO₃, H₂SO₄; 2. NaNO₂, H₂O | 2-Hydroxy-5-nitropyridine | 58.1 |
Methoxylation Strategies for this compound and Related Compounds
The final key step in the synthesis of the target molecule is the introduction of the methoxy group at the 2-position. This is typically achieved through a nucleophilic aromatic substitution reaction on a suitable precursor, such as 2-chloro-5-nitropyridine.
The reaction of 2-chloro-5-nitropyridine with sodium methoxide (B1231860) in methanol is a common and effective method for the synthesis of 2-methoxy-5-nitropyridine (B154726). A patent describes this reaction with a yield of up to 96.49%. google.com A similar strategy has been used for the synthesis of 2-methoxy-4-methyl-5-nitropyridine from 2-chloro-4-methyl-5-nitropyridine, achieving a 98% yield. prepchem.com
While the direct synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible route would involve the synthesis of a 2-chloro-5-nitro-pyridin-4-ol intermediate, followed by a selective methoxylation at the 2-position. The presence of the hydroxyl group at the 4-position might require protection before the methoxylation step to avoid side reactions. Alternatively, the methoxy group could be introduced first, followed by the introduction of the hydroxyl group at the 4-position, for example, through a nucleophilic substitution on a 4-halo-2-methoxy-5-nitropyridine precursor or via oxidation of a suitable precursor.
| Starting Material | Reagent | Product | Yield (%) |
| 2-Chloro-5-nitropyridine | Sodium methoxide in methanol | 2-Methoxy-5-nitropyridine | 96.49 |
| 2-Chloro-4-methyl-5-nitropyridine | Sodium methoxide in methanol | 2-Methoxy-4-methyl-5-nitropyridine | 98 |
Nucleophilic Substitution Reactions of Halogenated Pyridines with Methoxide Sources
The introduction of a methoxy group onto a pyridine ring, particularly one activated by an electron-withdrawing group like a nitro substituent, is commonly achieved through nucleophilic aromatic substitution (SNAr). This reaction pathway involves the displacement of a halide leaving group (typically chloride or fluoride) by a nucleophilic methoxide source.
The general mechanism for this transformation proceeds via a two-step addition-elimination process. The methoxide ion attacks the electron-deficient carbon atom bearing the halogen, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken in this stage. The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. In the second step, the leaving group (halide ion) is eliminated, and the aromaticity of the ring is restored, yielding the methoxylated pyridine product.
A common precursor for synthesizing methoxy-nitropyridines is a chloro-nitropyridine derivative. For instance, the synthesis of the related compound 2-methoxy-5-nitropyridine is well-documented and proceeds by reacting 2-chloro-5-nitropyridine with a methoxide source. google.comnih.gov A typical procedure involves the use of sodium methoxide in methanol. The reaction is often carried out at reflux temperature for a short duration to achieve high yields. google.com Similarly, the synthesis of 2-methoxy-4-methyl-5-nitropyridine from 2-chloro-4-methyl-5-nitropyridine using sodium methoxide in methanol has been reported with a near-quantitative yield of 98%. prepchem.com
Based on these established precedents, a plausible synthetic route to this compound would involve the methoxylation of a precursor such as 2-chloro-5-nitropyridin-4-ol. The reaction conditions would likely be analogous to those used for similar compounds.
| Precursor | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-chloro-5-nitropyridine | Sodium methoxide (1.2 eq) | Methanol | Reflux, 1 hr | 2-methoxy-5-nitropyridine | 96.5% | google.com |
| 2-chloro-4-methyl-5-nitropyridine | Sodium methoxide (3.8 eq) | Methanol | RT, 30 min | 2-methoxy-4-methyl-5-nitropyridine | 98% | prepchem.com |
Regioselective Methoxylation Techniques
When a pyridine ring contains multiple leaving groups or has multiple positions activated for nucleophilic attack, the regioselectivity of the methoxylation becomes a critical consideration. The inherent electronic properties of the pyridine ring favor nucleophilic attack at the 2- (ortho) and 4- (para) positions relative to the ring nitrogen. stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer intermediate by delocalizing the negative charge through resonance. Attack at the 3- (meta) position does not allow for this stabilizing resonance structure. stackexchange.com
In a precursor molecule for this compound, such as a hypothetical 2,4-dichloro-5-nitropyridine, the outcome of the methoxylation would be dictated by the combined directing effects of the substituents.
Nitro Group: As a powerful electron-withdrawing group, the nitro group at the 5-position strongly activates the ortho (C-4) and para (C-6, though not substituted with a leaving group) positions for nucleophilic attack.
Ring Nitrogen: The nitrogen atom inherently makes the C-2 and C-4 positions more electrophilic.
Steric Effects: The lone pair of electrons on the nitrogen atom can create some steric hindrance, potentially making the C-2 position slightly less accessible to an incoming nucleophile compared to the C-4 position. stackexchange.com
Therefore, in the reaction of a precursor like 2,4-dichloro-5-nitropyridine with one equivalent of methoxide, substitution would be expected to occur preferentially at either the C-2 or C-4 position. The precise outcome can depend on subtle differences in activation and steric factors, often requiring experimental determination. To achieve the desired 2-methoxy product, a strategy might involve starting with a precursor where the 4-position is already occupied by the hydroxyl group (or a protected form), such as 2-chloro-5-nitropyridin-4-ol, thereby directing the methoxylation exclusively to the C-2 position.
Optimization of Synthetic Pathways and Green Chemistry Considerations
Optimizing the synthesis of this compound involves maximizing yield and purity while minimizing environmental impact. This aligns with the principles of green chemistry, which encourage the use of safer chemicals, energy efficiency, and waste reduction.
Catalytic Approaches in Synthesis
While many SNAr reactions on highly activated systems proceed efficiently without catalysis, certain approaches can enhance reaction rates and efficiency.
Phase-Transfer Catalysis (PTC): This technique is particularly useful when the nucleophile (e.g., sodium methoxide) and the substrate have different solubilities. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the nucleophile from an aqueous or solid phase to the organic phase containing the substrate. This can accelerate the reaction and allow for milder conditions. The combination of PTC with microwave irradiation has been shown to be an efficient method for the SNAr reaction of halogenated pyridines with alkoxides. researchgate.net
Copper Catalysis: Copper catalysts are sometimes employed in the functionalization of aryl halides. While less common for reactions with strong nucleophiles like methoxide on activated rings, copper(I) has been shown to play a role in the reduction and substitution of halogenated pyridines under certain conditions. researchgate.net However, for a straightforward methoxylation of a chloro-nitropyridine, catalysis is generally not required.
Solvent and Reagent Selection for Enhanced Efficiency
The choice of solvent is a critical factor in both the efficiency and the environmental footprint of a synthesis.
Traditional Solvents: SNAr reactions have historically been conducted in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). While effective at solvating the charged intermediates, these solvents are now recognized as having significant toxicity and environmental concerns, and their use is increasingly discouraged. acsgcipr.org
Green Solvents: A key aspect of green chemistry is the replacement of hazardous solvents with more benign alternatives.
Alcohols: As seen in the synthesis of related compounds, using an alcohol like methanol not only serves as the solvent but also as the source of the methoxide nucleophile (in the presence of a base like sodium), reducing the number of reagents. google.comprepchem.com
Water: With the aid of additives like hydroxypropyl methylcellulose (HPMC), SNAr reactions can be performed in water under mild conditions, offering a significantly greener and safer alternative. rsc.org
Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and inexpensive polymer that has proven to be an effective solvent for SNAr reactions on nitrogen-containing heterocycles, often leading to excellent yields in very short reaction times. nih.gov
Bio-based Solvents: Solvents derived from renewable feedstocks, such as dihydrolevoglucosenone (Cyrene), are being explored as replacements for traditional dipolar aprotic solvents, although their stability in the presence of strong bases must be considered. acsgcipr.org
Microwave-Assisted Synthesis: The use of microwave irradiation is a powerful tool for process optimization and green chemistry. nih.gov By directly heating the reaction mixture through dielectric heating, microwaves can dramatically reduce reaction times from hours to minutes. This rapid heating can also minimize the formation of side products and often leads to higher yields. rsc.orgscispace.comnih.gov This technique is highly applicable to SNAr reactions and represents a significant improvement over conventional heating methods.
| Approach | Typical Solvents/Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Conventional Heating | DMF, DMSO, NMP; Reflux | Well-established, effective for many substrates | Long reaction times, high energy use, hazardous solvents | acsgcipr.org |
| Microwave-Assisted | Polar solvents (e.g., AcOH, PEG); 75-150W | Rapid reactions (minutes), improved yields, fewer side products | Requires specialized equipment | rsc.orgscispace.com |
| Green Solvents | PEG-400, Water with additives | Reduced toxicity, biodegradable, safer handling | May require optimization for specific substrates | rsc.orgnih.gov |
Advanced Chemical Reactivity and Transformation Studies
Chemical Transformations of the Nitro Group in 2-Methoxy-5-nitropyridin-4-ol Derivatives
The nitro group at the C-5 position of the pyridine (B92270) ring is a key functional handle, primarily due to its strong electron-withdrawing nature and its susceptibility to reduction.
Selective Reduction to Amino and Other Nitrogen-Containing Functionalities
The transformation of the nitro group into an amino group is a fundamental reaction, providing access to a wide range of further functionalization. This reduction can be achieved with high chemoselectivity using various reagents.
Commonly, catalytic hydrogenation is employed for this transformation. For instance, 2-methoxy-5-nitropyridine (B154726) can be effectively reduced to 2-methoxy-5-aminopyridine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is often clean and high-yielding. Another widely used method involves the use of metals in acidic media, such as iron in hydrochloric acid (Fe/HCl) or tin in hydrochloric acid (Sn/HCl). ambeed.commnstate.edu The Bechamp reduction, using iron and a small amount of acid, is considered an economical and effective method for reducing aromatic nitro compounds. doubtnut.comunimi.it
Recent advancements have explored more specialized reagents to achieve this reduction under mild conditions while preserving other sensitive functional groups. For example, sodium dithionite (B78146) can be used in an ethanol-water mixture. researchgate.net Other systems like zinc in acetic acid or sodium borohydride (B1222165) in the presence of transition metal salts (e.g., NiCl₂ or CoCl₂) have also proven effective. researchgate.net The choice of reducing agent can sometimes be tuned to yield intermediate reduction products, such as hydroxylamines, although the full reduction to the amine is most common. mdpi.com
| Substrate Analogue | Reagent/Catalyst | Solvent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methoxy-5-nitropyridine | H₂ / Pd/C | Methanol | 2-Methoxy-5-aminopyridine | 98.5% | google.com |
| Aromatic Nitro Compounds | Fe / HCl | Ethanol, Reflux | Corresponding Amine | Quantitative | researchgate.net |
| 3-Nitropyridine | H₂ (1 bar) / Pt NPs | Room Temp | 3-Aminopyridine | >99% | rsc.org |
| 2-Chloro-5-nitropyridine (B43025) | BF₃·SMe₂ | - | 2-Chloro-5-aminopyridine | - | diva-portal.org |
Role of the Nitro Group in Nucleophilic Substitution Mechanisms
The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org Its strong electron-withdrawing effect significantly lowers the electron density of the pyridine ring, making it susceptible to attack by nucleophiles, particularly at the ortho and para positions. wikipedia.orgthieme-connect.com In the context of this compound, the nitro group at C-5 activates the C-2 and C-4 positions.
The mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is effectively delocalized by the nitro group, which lowers the activation energy for the reaction. The subsequent departure of a leaving group restores the aromaticity of the ring.
In some cases, the nitro group itself can act as the leaving group, a process known as nucleophilic substitution of the nitro group (ipso-substitution). This is particularly feasible when the pyridine ring is highly activated. For example, studies on 3-methoxy-2-nitropyridine (B1296613) have shown that the nitro group can be efficiently displaced by fluoride (B91410) ions to form 2-fluoro-3-methoxypyridine. akjournals.comresearchgate.netepa.gov The heteroatom within the pyridine ring itself acts as an auxiliary activating group, enhancing the feasibility of these substitutions compared to analogous benzene (B151609) systems. wikipedia.orgakjournals.com Research on 2-methyl- and 2-arylvinyl-3-nitropyridines demonstrated that the 3-nitro group can be selectively substituted by sulfur nucleophiles even in the presence of other potential leaving groups like halogens. nih.gov
Reactivity of the Methoxy (B1213986) Group
The methoxy group, typically an electron-donating group in benzene chemistry, exhibits more complex behavior in the electron-deficient pyridine system. It can be a target for nucleophilic displacement and is also susceptible to cleavage under various conditions.
Nucleophilic Displacement and Amination Reactions of Methoxypyridines
The methoxy group at the C-2 position of a pyridine ring activated by an electron-withdrawing group (like the nitro group at C-5) can function as a leaving group in SNAr reactions. gcwgandhinagar.com This allows for its displacement by a variety of nucleophiles, including amines, a reaction known as amination.
Kinetic studies on the reaction of 2-methoxy-5-nitropyridine with secondary amines like morpholine (B109124) and piperidine (B6355638) in aqueous solution confirm that the reaction proceeds via a standard SNAr mechanism, where the attack of the amine is the rate-determining step. researchgate.net More recent protocols have been developed to facilitate this transformation under various conditions. A practical, n-BuLi-triggered amination of methoxypyridine derivatives with aliphatic amines has been reported, offering rapid reaction times. acs.orgacs.org Another novel method employs a sodium hydride-lithium iodide composite for the nucleophilic amination of methoxypyridines. rsc.org The vicarious nucleophilic substitution (VNS) of hydrogen is another pathway for amination, as demonstrated by the reaction of 2-methoxy-5-nitropyridine with methoxyamine to introduce an amino group at the C-6 position. ntnu.no
| Substrate | Nucleophile | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous, 20°C | 2-(Piperidin-1-yl)-3-nitropyridine | - | researchgate.net |
| 2-Methoxy-5-nitropyridine | Pyrrolidine | Aqueous, 20°C | 2-(Pyrrolidin-1-yl)-5-nitropyridine | - | researchgate.net |
| Methoxypyridines | Dibutyl amine | n-BuLi, THF, 60°C, 10 min | N,N-Dibutylpyridin-amine | 96% | acs.org |
| 6-Methoxy-3-nitropyridine | Methoxyamine | ZnCl₂, Base, DMSO | 2-Amino-6-methoxy-3-nitropyridine | 87% | rsc.org |
Oxidation Pathways of Methoxy Groups
The methoxy group can undergo oxidation, although this is often challenging and can be influenced by the electronic nature of the heterocyclic ring. In biological systems, such as in metabolic studies, methoxy groups on aromatic rings are known to undergo oxidative O-demethylation mediated by cytochrome P450 (P450) enzymes. oup.com This process typically forms a pyridol or pyridone tautomer. oup.com The susceptibility to this oxidation can be reduced by the presence of electron-withdrawing groups on the pyridine ring. oup.com
In terms of direct chemical oxidation, pyridine N-oxides are common intermediates. The pyridine nitrogen can be oxidized with reagents like hydrogen peroxide in acetic acid or m-CPBA to form a pyridine N-oxide. gcwgandhinagar.comresearchgate.netgoogle.com This activates the ring for further transformations. The methoxy group itself can be oxidized under stronger conditions, potentially leading to ring-opened products or demethylation. For instance, silver(I) oxide (Ag₂O) has been shown to mediate N-demethylation and oxidative opening of complex indenopyrido[2,1-a]isoindolones containing methoxy groups. rsc.org However, direct oxidation of a methoxy group on a simple pyridine ring to a carbonyl or carboxyl group typically requires harsh oxidizing agents and is less common than displacement or cleavage reactions.
Ether Cleavage Reactions
The cleavage of the aryl-methyl ether bond in methoxypyridines is a crucial transformation to unmask a hydroxyl group, yielding the corresponding pyridinol or pyridone. This demethylation can be accomplished using a variety of reagents.
Classic methods involve strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). thieme-connect.com BBr₃ is particularly effective for cleaving aryl methyl ethers, and its selectivity can sometimes be controlled by temperature. thieme-connect.com
More recently, chemoselective methods have been developed. L-selectride has been identified as a highly efficient reagent for the nucleophilic demethylation of methoxypyridines, showing excellent selectivity for the electron-poor pyridine system over electron-rich anisole (B1667542) (methoxybenzene) analogues. thieme-connect.comsorbonne-universite.frthieme-connect.com This allows for the deprotection of a methoxypyridine in the presence of a methoxybenzene. Nucleophilic reagents like sodium ethanethiolate (NaSEt) in a solvent like DMF are also effective for the demethylation of methoxypyridines, often used in the synthesis of complex natural products. chim.itnih.gov Another useful reagent is trimethylsilyl (B98337) iodide (TMSI), which has been used to cleave the ether bond in 4-fluoro-2-methoxypyridine (B1296431) to yield 4-fluoro-2-pyridone. researchgate.net
| Substrate Type | Reagent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methoxypyridine | L-selectride (3 equiv.) | THF, Reflux, 2h | 4-Hydroxypyridine (B47283) | 87% | thieme-connect.comsorbonne-universite.fr |
| 2-Chloropyridine derivative | L-selectride (3 equiv.) | THF, Reflux, 0.5h | Corresponding Pyridin-2-ol | 93% | thieme-connect.com |
| 4-Alkynyl-3-methoxypyridine | BBr₃ | - | Corresponding Pyridin-3-ol | - | chim.it |
| 4-Alkynyl-3-methoxypyridine | NaSEt | - | Corresponding Pyridin-3-ol | - | chim.it |
| 4-Fluoro-2-methoxypyridine | Trimethylsilyl iodide | - | 4-Fluoro-2-pyridone | - | researchgate.net |
Chemistry of the Hydroxyl Group (Pyridinol Moiety)
The hydroxyl group at the 4-position of this compound is a key site for chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Derivatization Reactions (e.g., Esterification, Etherification)
The hydroxyl group readily undergoes derivatization reactions such as esterification and etherification.
Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids or their derivatives, like acyl chlorides. ambeed.com For instance, the reaction of a similar compound, 3-nitropyridin-4-ol, with methyl chloroacetate (B1199739) proceeds via nucleophilic attack of the deprotonated hydroxyl group on the electrophilic carbon of the ester, leading to the formation of an ether linkage. smolecule.com The electron-withdrawing nitro group enhances the acidity of the hydroxyl group, facilitating this reaction. smolecule.com
Etherification: Ether derivatives can be synthesized by reacting the pyridinol with alkyl halides or other alkylating agents in the presence of a base. ambeed.com For example, the etherification of 2-chloro-5-fluoropyridin-4-ol (B1459237) has been demonstrated using iodoethane (B44018) and silver(I) carbonate. google.com
These derivatization reactions are crucial for modifying the compound's physical and chemical properties, such as solubility and lipophilicity, which can be important for various applications.
Proton Transfer Dynamics and Tautomeric Equilibria in Substituted Pyridinols
Substituted pyridinols, including this compound, can exist in different tautomeric forms. The equilibrium between these forms is influenced by various factors, including the phase (gas or solution), solvent polarity, and intermolecular interactions.
The two primary tautomeric forms for a hydroxypyridine are the enol (hydroxypyridine) form and the keto (pyridone) form. The relative stability of these tautomers is a subject of extensive study.
In the gas phase, the tautomeric equilibrium of hydroxypyridines is often studied using high-resolution spectroscopy and computational methods. For 2-hydroxypyridine (B17775), the enol form is generally favored in the gas phase. chemrxiv.org The energy difference between the tautomers is small, and the direct tautomerization is not energetically favorable. wikipedia.org Instead, a self-catalytic path involving dimerization followed by a double proton transfer and subsequent dissociation of the dimer is a proposed mechanism. wikipedia.org Tunneling splittings observed in the electronic spectrum of the 2-hydroxypyridine/2-pyridone dimer in the gas phase provide evidence for a concerted double proton transfer reaction. nih.gov
Computational studies on 2- and 4-pyridones have shown that while the lactim (enol) form slightly prevails for the 2-pyridone, it is dominant for the 4-pyridone. researchgate.net The position of the tautomeric equilibrium can be influenced by substituent effects. researchgate.net
The solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents tend to favor the more polar pyridone form, while non-polar solvents favor the hydroxypyridine form. wikipedia.org This is attributed to the greater stability of pyridine-solvent complexes in polar environments. rsc.org
For 3-hydroxypyridine, a zwitterionic tautomer is observed in water, which is not as prevalent for the 2- and 4-isomers. rsc.orgresearchgate.net The study of the 3-pyridone/3-hydroxypyridine equilibrium in binary solvent mixtures of 1,4-dioxane (B91453) and water revealed that three water molecules are involved in solvating the polar centers of each tautomer. researchgate.net The use of cyclodextrins has also been shown to influence the tautomeric equilibrium by providing a hydrophobic microenvironment. researchgate.netrsc.org
The table below summarizes the effect of solvent on the tautomeric equilibrium of hydroxypyridines.
| Solvent Type | Predominant Tautomer | Rationale |
| Non-polar | Hydroxypyridine (enol) | Lower stabilization of the more polar pyridone form. wikipedia.org |
| Polar | Pyridone (keto) | Increased stabilization of the polar pyridone tautomer through solvent interactions. wikipedia.org |
| Polar Protic (e.g., Water) | Can favor zwitterionic forms for certain isomers like 3-hydroxypyridine. | Strong hydrogen bonding interactions with the solvent molecules. rsc.orgresearchgate.net |
This table provides a generalized summary based on available literature for hydroxypyridines.
Intermolecular hydrogen bonding significantly influences the tautomeric equilibrium, particularly in the solid state and in solution. nih.govacs.org 2-Pyridone is known to form hydrogen-bonded dimers. wikipedia.org In the solid state, 2-pyridones often form helical structures through hydrogen bonds, while in solution, a dimeric form is present, with the extent of dimerization depending on the solvent's polarity. wikipedia.org
Ab initio studies on 2-hydroxypyridine have shown that the 2-pyridone/2-pyridone homodimer complex is the most stable. nih.govacs.org The formation of intermolecular hydrogen bonds can stabilize one tautomer over another. For instance, with electronegative substituents, the 1H/1H homodimers of 2-aminopyridines are more stable than the corresponding 2H/2H ones. nih.gov The strength of these hydrogen bonds can be characterized by the electron density at the bond critical point. nih.govacs.org
The table below details the characteristics of intermolecular hydrogen bonds in pyridinol tautomers.
| Interaction Type | Key Features | Impact on Tautomerism |
| Dimerization | Formation of cyclic dimers with two hydrogen bonds. wikipedia.org | Can facilitate proton transfer and shift the equilibrium. wikipedia.org |
| Solvent-Solute Hydrogen Bonding | Interaction with polar or protic solvent molecules. rsc.orgresearchgate.net | Stabilizes the more polar tautomer. wikipedia.org |
| Self-Association in Solid State | Formation of extended hydrogen-bonded networks (e.g., helical structures). wikipedia.org | Can lock the molecule into a specific tautomeric form. |
This table summarizes general findings on intermolecular interactions in hydroxypyridine systems.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the existing substituents.
Electrophilic Aromatic Substitution: The presence of the activating methoxy and hydroxyl groups can facilitate electrophilic substitution. ambeed.com However, the strong deactivating effect of the nitro group makes these reactions challenging. Halogenation, such as bromination, can occur, with the position of substitution being directed by the combined influence of the substituents.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. rsc.org The nitro group itself can act as a leaving group in SNAr reactions. rsc.org Additionally, other leaving groups, such as halogens, can be introduced and subsequently displaced by nucleophiles. For example, in related nitropyridines, a chloro group can be displaced by nucleophiles like N-methyl piperazine. google.com The methoxy group can also be substituted by strong nucleophiles under certain conditions. ambeed.com
The table below outlines the expected reactivity of this compound in aromatic substitution reactions.
| Reaction Type | Expected Reactivity | Directing Effects of Substituents |
| Electrophilic Aromatic Substitution | Generally disfavored due to the deactivating nitro group. | Complex interplay between activating (-OCH₃, -OH) and deactivating (-NO₂) groups. |
| Nucleophilic Aromatic Substitution | Favored due to the electron-withdrawing nitro group. | The nitro group activates the ring for nucleophilic attack, and can also act as a leaving group. rsc.org |
This table provides a predictive summary based on general principles of aromatic substitution on substituted pyridines.
Vicarious Nucleophilic Substitution Reactions
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. nih.gov The mechanism involves the addition of a nucleophile that carries a leaving group (e.g., a carbanion stabilized by a sulfonyl or chloro group) to a hydrogen-bearing carbon atom on the nitroaromatic ring. nih.gov This is followed by a base-induced β-elimination to restore aromaticity, resulting in the formal substitution of a hydrogen atom. nih.govlookchem.com
For this compound, the positions most susceptible to VNS are C-3 and C-6, as they are ortho and para to the strongly activating nitro group. The reaction allows for the introduction of alkyl or other functionalized side chains directly onto the pyridine core.
Research on related nitropyridine systems has demonstrated the feasibility of VNS. For instance, electrophilic nitropyridines have been shown to react with sulfonyl-stabilized carbanions to yield C-H alkylation products. nih.gov Another study reported a VNS reaction between potassium 5-nitropyridine-2-sulfonate and methyl chloroacetate, which resulted in the introduction of a methoxycarbonylmethyl group at the C-4 position (ortho to the nitro group in that specific substrate). ntnu.nontnu.no Similarly, direct amination of nitropyridines can be achieved using methoxyamine via a VNS-type mechanism, often promoted by metal salts like zinc(II) chloride. electronicsandbooks.com
Table 2: Examples of VNS Reactions on Nitropyridine Scaffolds
| Nitropyridine Substrate | Nucleophile/Reagent | Position of Substitution | Product Type | Reference |
| Electrophilic Nitropyridines | Sulfonyl-stabilized carbanions | Ortho/Para to -NO₂ | Alkylated nitropyridine | nih.gov |
| Potassium 5-nitropyridine-2-sulfonate | Methyl chloroacetate | C-4 (ortho to -NO₂) | C-acylated nitropyridine | ntnu.nontnu.no |
| 6-Methoxy-3-nitropyridine | Methoxyamine / ZnCl₂ | C-2 (ortho to -NO₂) | Aminated nitropyridine | electronicsandbooks.com |
Cross-Coupling Reactions for C-C Bond Formation
Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, are fundamental tools for constructing carbon-carbon bonds in organic synthesis. sigmaaldrich.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings enable the joining of two molecular fragments with high efficiency and selectivity. sigmaaldrich.compitt.edu
Direct cross-coupling on the C-H bonds of this compound is challenging. Typically, these reactions require one of the coupling partners to possess a leaving group, such as a halide (Br, I) or a triflate (-OTf). Therefore, to engage this compound in traditional cross-coupling, it would first need to be functionalized. For example, the hydroxyl group at C-4 could be converted into a triflate, a highly effective leaving group for palladium-catalyzed reactions. Alternatively, a halogen atom could be introduced onto the ring.
A more advanced and modern approach is denitrative cross-coupling, where the nitro group itself functions as a leaving group. This burgeoning field allows for the direct replacement of a nitro group with various substituents, including aryl, alkyl, and alkynyl groups. acs.org Recent studies have detailed palladium-catalyzed denitrative Sonogashira couplings to form aryl alkynes from nitroarenes and terminal alkynes. acs.org This type of transformation could potentially be applied to this compound, allowing for C-C bond formation at the C-5 position. However, the success of such reactions is often sensitive to the electronic environment of the substrate and the specific catalytic system employed. acs.org The presence of multiple functional groups on the pyridine ring would necessitate careful optimization of reaction conditions to achieve selective coupling.
Table 3: Overview of Relevant Cross-Coupling Reactions for C-C Bond Formation
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Feature |
| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Versatile, tolerant of many functional groups. sigmaaldrich.com |
| Heck Coupling | Alkene + Organic halide/triflate | Pd catalyst (e.g., Pd(OAc)₂) + Base | Forms a substituted alkene. sigmaaldrich.com |
| Sonogashira Coupling | Terminal alkyne + Organic halide/triflate | Pd catalyst + Cu co-catalyst + Base | Forms a disubstituted alkyne. sigmaaldrich.comacs.org |
| Denitrative Coupling | Nitroarene + Coupling partner (e.g., alkyne, boronic acid) | Pd catalyst + Ligand + Base | Uses the nitro group as a displaceable group. acs.org |
Spectroscopic and Crystallographic Data for this compound Not Found in Publicly Accessible Scientific Literature
Following a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic and crystallographic data for the chemical compound this compound could not be located.
Therefore, the detailed article on the "Spectroscopic and Crystallographic Elucidation of Structure and Conformation" of this compound, as per the requested outline, cannot be generated at this time. The required scientifically accurate data for the following sections and subsections is not present in the searched sources:
Spectroscopic and Crystallographic Elucidation of Structure and Conformation
Mass Spectrometry for Fragmentation Pathways and Molecular Weight Confirmation
While information exists for structurally related compounds, such as 2-methoxy-5-nitropyridine (B154726) and other substituted nitropyridinols, a strict adherence to the specified subject, 2-Methoxy-5-nitropyridin-4-ol, prevents the inclusion of data from these other molecules. The generation of scientifically accurate and non-speculative content requires direct experimental findings for the compound .
No research findings, data tables, or detailed discussions matching the specific spectroscopic or crystallographic properties of this compound were identified.
X-ray Crystallography for Solid-State Molecular Geometry and Packing
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the elucidation of how molecules are arranged in the crystal lattice through various intermolecular interactions.
As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, by examining the crystallographic data of structurally analogous nitropyridine derivatives, a theoretical model of its solid-state structure can be constructed. This comparative analysis offers valuable insights into the expected molecular conformation and crystal packing of the title compound.
The molecular geometry of this compound is defined by the spatial relationship of its constituent atoms. The bond lengths and angles within the pyridine (B92270) ring are influenced by the electronic effects of the methoxy (B1213986), nitro, and hydroxyl substituents.
Based on studies of similar nitropyridine compounds, the C-N and C-C bond lengths within the pyridine ring are expected to be in the range of approximately 1.34 Å and 1.39 Å, respectively. The bond angles around the nitrogen atom in the pyridine ring may deviate from the idealized 120° due to the electronic influence of the attached functional groups.
The nitro group is a significant structural feature. In many substituted nitropyridines, the nitro group is observed to be twisted out of the plane of the pyridine ring due to steric hindrance with adjacent substituents. For instance, in 2-chloro-3-nitropyridine, the nitro group is twisted by 38.5° with respect to the pyridine ring. A similar deviation is anticipated for this compound.
The following table provides a comparative overview of selected bond lengths and angles from related nitropyridine derivatives, which can be used to estimate the geometry of this compound.
| Compound | Bond | Typical Length (Å) | Bond Angle | Typical Angle (°) |
|---|---|---|---|---|
| Nitropyridine Derivatives | C-N (pyridine) | ~1.34 | C-N-C (pyridine) | ~117-120 |
| C-C (pyridine) | ~1.39 | O-N-O (nitro group) | ~123-125 |
The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant force in directing the supramolecular assembly.
The hydroxyl group (-OH) at the 4-position is a potent hydrogen bond donor and can also act as an acceptor. The oxygen atom of the methoxy group (-OCH3) and the two oxygen atoms of the nitro group (-NO2) are strong hydrogen bond acceptors. These functionalities allow for the formation of a robust network of intermolecular hydrogen bonds.
Studies on related compounds, such as 2-amino-4-methyl-5-nitropyridine (B42881) and 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, have revealed the prevalence of N-H···O and N-H···N hydrogen bonds, which lead to the formation of layered structures or dimeric motifs. researchgate.netresearchgate.net In the case of this compound, O-H···O and O-H···N hydrogen bonds would likely be the primary interactions.
The table below summarizes the types of intermolecular interactions observed in structurally similar compounds, which are anticipated to be present in the crystal structure of this compound.
| Compound Family | Observed Intermolecular Interactions | Resulting Crystal Packing Motifs |
|---|---|---|
| Substituted Nitropyridines | N-H···O | Layered Structures |
| N-H···N | Dimeric Motifs | |
| C-H···O | Herringbone Patterns |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
The foundation of understanding a molecule's behavior lies in its electronic structure and the associated energies of its various forms. Quantum chemical calculations are the primary tools for exploring these aspects.
Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to investigate the molecular structure and properties of pyridine (B92270) derivatives. researchgate.netresearchgate.net DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting the geometries and vibrational spectra of nitropyridine systems. researchgate.netresearchgate.net Ab initio methods, such as Møller–Plesset perturbation theory (MP2), while computationally more demanding, can provide more accurate results for electron correlation effects and are also applied in studies of similar molecules. researchgate.net
For compounds like 2-Methoxy-5-nitropyridin-4-ol, these calculations typically begin with geometry optimization to find the lowest energy structure on the potential energy surface. researchgate.net Such studies on related molecules like 2-hydroxy-5-methyl-3-nitropyridine (B188116) have successfully used both DFT and Hartree-Fock methods to determine optimized geometrical parameters. researchgate.net These computational approaches are essential for predicting the stability, electronic properties, and reactivity of the title compound.
The accuracy of quantum chemical calculations is highly dependent on the choice of the functional and the basis set. researchgate.net Different basis sets, which are sets of mathematical functions used to build molecular orbitals, offer varying levels of flexibility and computational expense. Common basis sets used for pyridine derivatives include Pople-style sets like 6-311G(d,p) and 6-311++G(d,p), as well as correlation-consistent sets like cc-pVTZ. researchgate.netresearchgate.net
Studies on analogous compounds have shown that while different methods may yield consistent geometric data, the choice significantly impacts other calculated properties. For instance, in the analysis of 2-hydroxy-5-methyl-3-nitropyridine, the B3LYP functional combined with the 6-311G(3d,2p) basis set was found to produce vibrational frequencies that most closely matched experimental data. researchgate.net The selection of an appropriate functional, such as PBE or B3LYP, is also critical, as it can influence the calculated bond lengths and vibrational frequencies. nih.gov Therefore, careful selection and often benchmarking of different functionals and basis sets are necessary to ensure the reliability of theoretical predictions for this compound.
| Method/Functional | Common Basis Sets | Typical Application for Nitropyridine Derivatives |
| DFT (B3LYP) | 6-311G(d,p), 6-311++G(d,p), 6-311G(3d,2p) | Geometry optimization, vibrational frequency calculation, NMR chemical shifts. researchgate.netresearchgate.net |
| DFT (PBE) | 6-311G(d,p) | Solid-state calculations, prediction of vibrational spectra (INS). nih.gov |
| Ab Initio (MP2) | 6-31G(d), 6-31++G(d,p) | High-accuracy geometry and vibrational analysis. researchgate.net |
| Ab Initio (HF) | 6-311G(d) | Initial geometry optimization, less accurate than DFT for correlated systems. researchgate.net |
Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)
A key application of computational chemistry is the prediction of spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.
For this compound, DFT calculations can predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. sci-hub.se Theoretical calculations of vibrational frequencies for similar molecules, like 2-hydroxy-5-methyl-3-nitropyridine, have shown good agreement with experimental FT-IR data, aiding in the assignment of complex spectral bands. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. liverpool.ac.uk These predictions are highly useful for assigning signals in experimental NMR spectra to specific atoms in the molecule and for confirming the proposed structure. sci-hub.se
| Parameter | Predicted Value (Illustrative) | Associated Functional Group |
| Vibrational Frequencies (cm⁻¹) | ||
| ν(O-H) | ~3400-3500 | Hydroxyl group stretch |
| νas(NO₂) | ~1530-1550 | Asymmetric Nitro group stretch |
| νs(NO₂) | ~1340-1360 | Symmetric Nitro group stretch |
| ν(C-O-C) | ~1250-1270 | Methoxy (B1213986) ether stretch |
| ¹H NMR Chemical Shifts (ppm) | ||
| H (on OH) | 8.0 - 10.0 | Hydroxyl proton |
| H-3 | 7.5 - 8.0 | Aromatic proton |
| H-6 | 8.5 - 9.0 | Aromatic proton |
| H (on OCH₃) | ~4.0 | Methoxy protons chemicalbook.com |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C-2 (C-OCH₃) | ~160 | Carbon attached to methoxy |
| C-3 | ~110 | Aromatic carbon |
| C-4 (C-OH) | ~155 | Carbon attached to hydroxyl |
| C-5 (C-NO₂) | ~140 | Carbon attached to nitro |
| C-6 | ~145 | Aromatic carbon |
| C (OCH₃) | ~55-60 | Methoxy carbon |
Note: The values in this table are illustrative and based on typical ranges for similar functional groups and structures. Precise values require specific quantum chemical calculations.
Reaction Mechanism Studies and Transition State Analysis
Computational methods are indispensable for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally.
The potential energy surface (PES) is a conceptual and mathematical map that represents the energy of a molecule as a function of its geometry. longdom.org Exploring the PES is fundamental to understanding chemical reactivity, conformational changes, and reaction pathways. mdpi.comaps.org For this compound, computational exploration of its PES can identify stable isomers, various conformers, and the transition states that connect them. longdom.org This exploration allows chemists to predict the most likely reaction pathways by identifying the routes with the lowest activation energy barriers. longdom.orgrsc.org Methods like ab initio molecular dynamics can be used to explore the PES and discover stable structures and reaction pathways that might not be predicted by chemical intuition alone. aps.org
Hydroxy-substituted pyridines, including this compound, can exhibit tautomerism, existing in equilibrium between different structural isomers. The title compound can potentially exist in a pyridin-4-ol form and a pyridin-4(1H)-one (keto) form. Understanding the mechanism and energetics of the proton transfer between these tautomers is critical for predicting the compound's stability and reactivity.
Computational studies on similar systems, such as other hydroxy-quinolines and aminopyridines, have been used to map the potential energy surface for intramolecular proton transfer. researchgate.netmdpi.com These studies involve locating the transition state structure for the proton transfer and calculating the associated activation energy barrier. researchgate.net For example, a study on 2-aminopyrimidine (B69317) derivatives calculated the transition state barrier for hydrogen proton transfer to be significant, indicating the relative stability of the primary tautomer. researchgate.net Such calculations for this compound would clarify which tautomer is predominant and the kinetic feasibility of their interconversion.
| Tautomer | Description | Calculated Relative Energy (kcal/mol) (Illustrative) |
| Pyridin-4-ol form | The most commonly depicted aromatic form with a hydroxyl group at C-4. | 0 (Reference) |
| Pyridin-4(1H)-one form | A non-aromatic keto form resulting from proton transfer from the hydroxyl oxygen to the ring nitrogen. | +5 to +15 |
| Transition State | The highest energy point on the reaction coordinate between the two tautomers. | +20 to +45 researchgate.net |
Note: The relative energies are illustrative, based on typical findings for hydroxypyridine tautomerization where the aromatic alcohol form is generally more stable than the keto form. Actual values require specific calculations.
Molecular Dynamics Simulations for Conformational Space and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique allows for the exploration of the conformational space of a molecule, which encompasses the full range of three-dimensional shapes it can adopt by rotating around its single bonds. For this compound, MD simulations would reveal the preferred spatial arrangement of its methoxy and nitro functional groups relative to the pyridinol ring. Understanding the conformational landscape is crucial as different conformers can exhibit varying levels of stability and reactivity.
Charge Distribution and Electronic Properties (HOMO-LUMO analysis, NBO analysis)
The electronic properties of a molecule are key to understanding its chemical reactivity and spectroscopic behavior. Computational quantum chemistry provides several tools to analyze these characteristics, with HOMO-LUMO analysis and Natural Bond Orbital (NBO) analysis being particularly insightful.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rsc.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.commaterialsciencejournal.org A smaller gap generally suggests higher reactivity. schrodinger.com For this compound, calculating the HOMO-LUMO gap would provide a theoretical measure of its stability and predict its behavior in chemical reactions. tandfonline.com The spatial distribution of these orbitals would also indicate the likely sites for electrophilic and nucleophilic attack.
Synthesis and Characterization of Advanced Derivatives and Analogues
Design Principles for Modifying the 2-Methoxy-5-nitropyridin-4-ol Scaffold
The design of new derivatives based on the this compound core is guided by established principles of physical organic and medicinal chemistry. Modifications are strategically planned to modulate the molecule's electronic distribution, steric profile, lipophilicity, and hydrogen bonding capabilities.
The pyridine (B92270) ring itself is electron-deficient, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position. researchgate.net Conversely, the methoxy (B1213986) group at the 2-position and the hydroxyl group at the 4-position are electron-donating through resonance. wikipedia.org This push-pull electronic arrangement makes the scaffold susceptible to both electrophilic and nucleophilic attack at different positions. For instance, the electron-rich nature of the methoxy group can activate the ring towards electrophilic substitution, while the nitro group enhances the ring's susceptibility to nucleophilic substitution. ambeed.com
A critical design consideration is the prototropic tautomerism between the 4-hydroxypyridine (B47283) form and the 4-pyridone form. wayne.edu While the equilibrium in many pyridin-4-ol systems favors the pyridone tautomer, the specific substituents on the ring can influence this balance. wayne.edufrontiersin.org This tautomerism is crucial as the two forms exhibit distinct reactivity and physicochemical properties. The hydroxyl form is aromatic and phenolic in character, while the pyridone form contains an amide-like moiety and can act as both a hydrogen bond donor and acceptor. frontiersin.org Synthetic strategies can be designed to selectively react with one tautomer over the other.
In the context of medicinal chemistry, these modifications are aimed at optimizing interactions with biological targets. For example, derivatives are developed as potential protein tyrosine kinase inhibitors, where the pyridine scaffold can act as a hinge-binding motif. ntnu.no Altering substituents allows for fine-tuning of structure-activity relationships (SAR) to enhance potency and selectivity, as well as to improve absorption, distribution, metabolism, and excretion (ADME) properties. ntnu.nonih.gov
Systematic Synthesis of Structurally Related Compounds
The pyridine ring of the this compound scaffold can be functionalized through various synthetic strategies. A common approach involves starting with a pre-functionalized pyridine and building the desired molecule. For example, 2-chloro-5-nitropyridine (B43025) is a versatile starting material where the chloro group can be displaced by methoxide (B1231860) to yield 2-methoxy-5-nitropyridine (B154726). google.com
Key Synthetic Transformations:
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation (e.g., H₂/Pd-C). ambeed.com This introduces a nucleophilic and basic center, 5-amino-2-methoxypyridin-4-ol, which is a key intermediate for further derivatization, such as acylation or diazotization.
Halogenation: Direct halogenation of the parent scaffold can be challenging due to the activating and deactivating effects of the existing substituents. A more controlled method is to start with a halogenated precursor. For instance, the synthesis of 5-bromo-2-methyl-3-nitro-pyridin-4-ol (B595499) involves the nitration of a brominated pyridine precursor, as the bromine atom directs the nitro group to the meta position.
Nucleophilic Aromatic Substitution: The hydroxyl group at the C-4 position can be converted into a better leaving group, such as a chloride, by treatment with reagents like phosphorus oxychloride (POCl₃). nih.gov This creates a 4-chloro-2-methoxy-5-nitropyridine (B1488185) intermediate, which is highly activated for nucleophilic aromatic substitution (SNAr) reactions, allowing the introduction of a wide range of nitrogen, oxygen, or sulfur nucleophiles at the C-4 position. nih.govgoogle.com
| Precursor | Reagents and Conditions | Product | Research Finding | Citation |
| 2-Amino-4-picoline | HNO₃, H₂SO₄ | 4-Methyl-3-nitropyridin-2-amine | Nitration of 2-amino-4-picoline yields a mixture of 3-nitro and 5-nitro isomers. | nih.gov |
| 2-Hydroxy-5-nitropyridine | POCl₃, DMF, 105-110°C | 2-Chloro-5-nitropyridine | Chlorination of the hydroxyl group provides a key intermediate for substitution reactions. | |
| 2-Chloro-5-nitropyridine | NaOMe, MeOH, 65°C | 2-Methoxy-5-nitropyridine | The chloro group is efficiently displaced by methoxide to form the corresponding ether. | |
| 5-Nitropyridine-2-amine | 4-Hydroxy-3-methoxybenzaldehyde | Schiff base ligand | The amino group can be condensed with aldehydes to form imines (Schiff bases). | nih.gov |
The functional groups at the C-2 and C-4 positions are prime targets for modification to generate structural diversity.
Modification of the Methoxy Group: The 2-methoxy group can undergo O-demethylation to yield the corresponding 2-hydroxy derivative. This is often achieved using strong acids like HBr or Lewis acids such as BBr₃. google.com The resulting 2,4-dihydroxy-5-nitropyridine exists in equilibrium with its pyridone tautomers and presents new opportunities for selective alkylation or acylation.
Reactions of the Hydroxyl/Oxo Group: The C-4 hydroxyl group is acidic and can be deprotonated to form an alkoxide/phenoxide, which can then be alkylated or acylated to introduce various ether or ester functionalities. As mentioned previously, its conversion to a 2-chloro group using POCl₃ is a common strategy to prepare for nucleophilic substitution. nih.gov This transformation is pivotal in the synthesis of pyrido[3,4-d]pyrimidine (B3350098) systems, where the chloro-intermediate is reacted with amines. nih.gov
| Precursor | Reagents and Conditions | Product | Research Finding | Citation |
| 1-(4-Methoxy-5-nitropyridin-2-yl)-4-methylpiperazine | HBr in Acetic Acid | 2-(4-Methylpiperazin-1-yl)-5-nitropyridin-4-ol | The C-4 methoxy group can be selectively demethylated to reveal the hydroxyl/pyridone group. | google.com |
| 4-Methyl-3-nitropyridin-2-ol | POCl₃, 120°C | 2-Chloro-4-methyl-3-nitropyridine | The hydroxyl group is converted to a chloro group, a versatile leaving group for SNAr. | nih.gov |
| 2-Hydroxy-3-nitropyridine | Methyl sulphate | 2-Methoxy-3-nitropyridine / N-methyl-3-nitro-2-pyridone | Methylation can occur on either the oxygen or the nitrogen, yielding the methoxy or pyridone product, respectively. | cdnsciencepub.com |
The this compound framework is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the introduction of a second functional group onto the ring, followed by an intramolecular cyclization.
A common strategy involves the reduction of the 5-nitro group to a 5-amino group. This amine can then react with a suitably placed electrophilic center to form a new ring. For example, the synthesis of pyrido[3,4-d]pyrimidines starts from 2-chloro-3-nitroisonicotinic acid. nih.gov The nitro group is reduced to an amine, which can then be cyclized with a reagent like formamide (B127407) or guanidine (B92328) to construct the fused pyrimidine (B1678525) ring. nih.gov Another approach involves the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with a nitropyridine group, which, upon treatment with a base, can rearrange to form imidazo[1,2-a]pyridines. nih.gov
| Precursor System | Key Reaction Type | Fused Heterocycle Product | Research Finding | Citation |
| 2-Chloro-3-aminoisonicotinate | Cyclization with Guanidine | 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4-ol | An amino group adjacent to a carboxylic acid derivative can be used to build a fused pyrimidinone ring. | nih.gov |
| 2-Aryl-3-(nitropyridyl)aminoisoxazol-5(2H)-ones | Base-induced Rearrangement | Imidazo[1,2-a]pyridines | Isoxazolones substituted with a nitropyridine can undergo rearrangement to form fused imidazopyridine systems. | nih.gov |
| 3,4-Diaminopyridine | Condensation with Glyoxal | Pyrido evitachem.compyrazine (B50134) | Ortho-diaminopyridines are common precursors for fused pyrazine rings via condensation with 1,2-dicarbonyl compounds. | vdoc.pub |
Comparative Studies of Reactivity and Stability Across Derivatives
The reactivity and stability of derivatives of this compound are highly dependent on the nature and position of their substituents. The electronic effects of these groups govern the susceptibility of the pyridine ring to chemical reactions.
Reactivity: Studies on related heterocyclic systems, such as 2-sulfonylpyrimidines, provide a quantitative understanding of substituent effects. acs.orgsoton.ac.uk
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) drastically increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. For example, in 2-sulfonylpyrimidines, a 5-nitro group can increase the rate of reaction with nucleophiles by several orders of magnitude compared to the unsubstituted analogue. acs.orgsoton.ac.uk
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) decrease the electrophilicity of the ring, thus reducing the rate of nucleophilic substitution. In some cases, a strongly donating group like -OCH₃ can completely switch off reactivity towards certain nucleophiles under mild conditions. acs.orgnih.gov
The reactivity of the methoxy group itself is also modulated. In a comparison between 4-methoxy-3-nitropyridine (B17402) and 2-methoxy-3-nitropyridine, the position of the nitro group relative to the methoxy group was shown to influence its reactivity towards hydrolysis and rearrangement. cdnsciencepub.com
| Compound Class | Substituent at C-5 | Relative Reactivity (Nucleophilic Substitution) | Underlying Principle | Citation |
| 2-Sulfonylpyrimidines | -H (Reference) | 1 | Baseline reactivity of the heterocyclic core. | acs.orgsoton.ac.uk |
| 2-Sulfonylpyrimidines | -NO₂ | ~ 3.5 to 6 orders of magnitude higher | Strong -M and -I effects of the nitro group significantly increase the electrophilicity of the ring. | acs.orgsoton.ac.uk |
| 2-Sulfonylpyrimidines | -OMe | Reactivity "switched off" | Strong +M effect of the methoxy group decreases the electrophilicity of the ring, deactivating it towards nucleophilic attack. | acs.orgsoton.ac.uk |
| 1,4-Dihydropyridines | C-4 -Nitrophenyl | Less reactive | The electron-withdrawing nitro group diminishes the reactivity of the 1,4-DHP system towards alkylperoxyl radicals. | uchile.cl |
| 1,4-Dihydropyridines | C-4 -Nitrosophenyl | More reactive | The nitroso group enhances the radical quenching ability compared to the nitro group. | uchile.cl |
Stability: The stability of these derivatives can refer to thermal stability, chemical stability in different media, or photostability.
Chemical Stability: The pyridin-4-ol/4-pyridone tautomerism is a key factor. While the pyridone form is often more stable, especially in polar solvents, the stability can be influenced by substituents that favor one form through intramolecular hydrogen bonding or resonance effects. wayne.edu Derivatives of hydroxyacetylpiperidines, for example, are noted to be somewhat unstable, but their N-benzyl or ketal derivatives are stable intermediates. researchgate.net
Photostability: Nitroaromatic compounds can be photolabile. However, a recent study on 6-amino-5-nitropyridin-2-ol, a structurally related compound, found it to have superior photostability compared to natural DNA bases. acs.org It deactivates rapidly from its excited state through internal conversion, a pathway that prevents the formation of long-lived reactive states. acs.org This suggests that derivatives of this compound could also be designed for enhanced photostability.
Emerging Applications in Non Biological Fields
Role as Building Blocks in Organic Synthesis
The strategic placement of electron-donating and electron-withdrawing groups on the pyridine (B92270) core of 2-Methoxy-5-nitropyridin-4-ol imparts a rich and varied chemical reactivity, positioning it as a valuable starting material for the synthesis of more complex molecules.
Precursors for Complex Chemical Entities
The multifunctionality of this compound allows for a range of chemical transformations, enabling its use as a scaffold to construct intricate molecular architectures. The reactivity of each functional group can be selectively exploited to build complexity in a stepwise manner.
The nitro group (-NO₂) at the 5-position is a strong electron-withdrawing group, which activates the pyridine ring for certain nucleophilic substitutions. More significantly, this group can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone in the synthesis of many heterocyclic compounds, opening pathways to the creation of fused ring systems or further functionalization through diazotization or acylation reactions. The resulting aminopyridine derivatives are key intermediates in the synthesis of various dyes and agrochemicals.
The hydroxyl group (-OH) at the 4-position is acidic and can be easily deprotonated to form a pyridin-4-olate. This position is susceptible to O-alkylation and O-acylation, allowing for the introduction of a wide variety of substituents. Furthermore, this compound can exist in tautomeric equilibrium with its corresponding pyridin-4(1H)-one form. In this keto form, the ring nitrogen can also act as a nucleophile under certain reaction conditions, leading to N-alkylation or N-arylation products. This dual reactivity of the N and O atoms of the pyridone tautomer adds to the synthetic utility of the molecule.
The methoxy (B1213986) group (-OCH₃) at the 2-position is an electron-donating group. While generally less reactive than the other functional groups, it can be susceptible to nucleophilic substitution, particularly if the pyridine ring is further activated. This allows for the introduction of other alkoxy groups or different nucleophiles at this position.
The interplay of these functional groups allows for a diverse range of reactions, making this compound a valuable starting point for the synthesis of a variety of complex chemical entities. The following table summarizes the potential reactions at each functional group:
| Functional Group | Position | Potential Reactions | Resulting Structures |
| Nitro (-NO₂) | 5 | Reduction | 5-aminopyridine derivatives |
| Nucleophilic Aromatic Substitution (indirectly activates the ring) | Substituted pyridine derivatives | ||
| Hydroxyl (-OH) | 4 | O-Alkylation, O-Acylation | Pyridyl ethers, Pyridyl esters |
| Tautomerization to Pyridin-4(1H)-one | |||
| Pyridin-4(1H)-one | 4 | N-Alkylation, N-Arylation | N-substituted pyridin-4-ones |
| Methoxy (-OCH₃) | 2 | Nucleophilic Substitution | 2-substituted pyridine derivatives |
Utility in Catalyst Design
While direct applications of this compound in catalyst design are not yet extensively documented, its derivatives hold significant promise, particularly as ligands in coordination chemistry. The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent coordinating agent for a variety of metal ions.
Following the reduction of the nitro group to an amino group, the resulting 2-methoxy-5-aminopyridin-4-ol can act as a bidentate or even a multidentate ligand. The amino and hydroxyl groups, along with the pyridine nitrogen, can coordinate to a metal center, forming stable chelate complexes. The electronic properties of the pyridine ring, influenced by the methoxy and hydroxyl/amino substituents, can be fine-tuned to modulate the catalytic activity of the coordinated metal.
For instance, Schiff base ligands can be synthesized by the condensation of the amino derivative of this compound with various aldehydes or ketones. These Schiff base ligands can then be complexed with transition metals such as copper, nickel, cobalt, or palladium. Such complexes have been shown to be effective catalysts in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The steric and electronic environment around the metal center, which is crucial for catalytic activity and selectivity, can be systematically altered by modifying the structure of the initial this compound building block.
The potential for creating a library of ligands from this single precursor makes it an attractive target for the development of new and efficient catalysts for industrial and academic research.
Applications
The specific non-biological applications of this compound are still emerging, but based on the known applications of related nitropyridine and pyridin-4-ol derivatives, several potential areas can be identified.
In the field of materials science , the derivatives of this compound could be explored as components of functional dyes and pigments. The presence of the chromophoric nitro group and the potential for extending conjugation through further reactions make its derivatives candidates for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In the agrochemical industry , many pyridine-based compounds are utilized as herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could serve as a novel scaffold for the development of new agrochemicals with improved efficacy and environmental profiles. The synthetic versatility of this compound allows for the creation of a diverse range of derivatives for biological screening.
The following table outlines potential non-biological application areas for derivatives of this compound:
| Industry | Potential Application | Rationale |
| Materials Science | Functional Dyes and Pigments | Presence of chromophoric groups and potential for extended conjugation. |
| Organic Electronics (OLEDs, OPVs) | Tunable electronic properties through chemical modification. | |
| Agrochemicals | Herbicides, Insecticides, Fungicides | Pyridine core is a common scaffold in agrochemicals; novel substitution pattern offers potential for new modes of action. |
| Chemical Synthesis | Ligands for Catalysis | Coordination sites for metal ions allow for the design of new catalysts. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methoxy-5-nitropyridin-4-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is commonly synthesized via nitration and methoxylation of pyridine derivatives. A validated method involves reducing 2-methoxy-5-nitropyridine using iron powder in 50% methanol under reflux with acetic acid, achieving 70% yield after basification and distillation . Key parameters include reflux time (4 hours), temperature control (140–142°C under reduced pressure), and stoichiometric ratios of reagents. Impurities often arise from incomplete reduction or side reactions, necessitating purification via fractional distillation or recrystallization.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodological Answer :
- NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm. The nitro group (-NO₂) deshields adjacent protons, causing distinct splitting patterns in aromatic regions (δ 8.0–9.0 ppm) .
- IR : Strong absorption bands at ~1520 cm⁻¹ (C-NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro groups. A sharp peak near 1250 cm⁻¹ corresponds to C-O stretching in methoxy .
- MS : Molecular ion peaks at m/z 170 (C₆H₆N₂O₄) with fragmentation patterns reflecting loss of NO₂ (46 amu) or OCH₃ (31 amu) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Stability tests indicate degradation via nitro group reduction or methoxy hydrolysis under acidic/alkaline conditions. Recommended storage:
- Temperature : 2–8°C in amber vials .
- Solvent : Dissolved in anhydrous methanol or DMSO to prevent hydrolysis .
- Long-term stability : Monitor via HPLC (C18 column, UV detection at 254 nm) every 3 months to detect degradation products like 2-methoxy-4-hydroxypyridine .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., nitration vs. oxidation) affect the regioselectivity of pyridine derivatives like this compound?
- Methodological Answer : Nitration of pyridines is governed by directing effects. Methoxy groups at position 2 direct nitration to position 5 due to resonance stabilization. However, competing oxidation (e.g., formation of N-oxide byproducts) can occur under harsh nitrating conditions (e.g., HNO₃/H₂SO₄). To suppress side reactions:
- Use milder nitrating agents (e.g., acetyl nitrate).
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
Q. What advanced chromatographic or spectroscopic methods resolve contradictions in purity data for nitroaromatic compounds?
- Methodological Answer : Discrepancies in purity (e.g., HPLC vs. elemental analysis) often arise from co-eluting impurities or hygroscopicity. Solutions include:
- 2D-LC-MS : Hyphenated systems to separate and identify trace impurities (e.g., residual 2-chloro-5-nitropyridine from synthesis) .
- X-ray crystallography : Confirm molecular packing and absence of solvates (e.g., hydrate formation in crystals) .
- Karl Fischer titration : Quantify water content to adjust purity calculations .
Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect increases reactivity at position 4 .
- Molecular docking : Screen derivatives against target enzymes (e.g., nitroreductases) using AutoDock Vina. The methoxy group’s steric bulk may influence binding affinity in active sites .
Data Contradiction Analysis
Q. How to address conflicting reports on the reduction products of this compound?
- Methodological Answer : Discrepancies arise from varying reduction conditions:
- Catalytic hydrogenation (H₂/Pd-C) : Produces 2-methoxy-5-aminopyridin-4-ol with >90% selectivity .
- Fe/HCl : May yield 2-methoxy-4-hydroxypyridine as a side product due to over-reduction .
- Resolution : Use LC-MS to quantify amine vs. hydroxylated products and adjust catalyst loading or reaction time accordingly .
Research Applications
Q. What are emerging applications of this compound in medicinal chemistry or materials science?
- Methodological Answer :
- Medicinal chemistry : Serve as a precursor for kinase inhibitors. Functionalize the nitro group via Suzuki coupling to introduce aryl/heteroaryl moieties .
- Materials science : Incorporate into coordination polymers (e.g., with Cu²⁺) for catalytic or sensing applications. Characterize via cyclic voltammetry to assess redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
